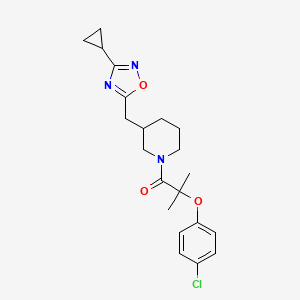

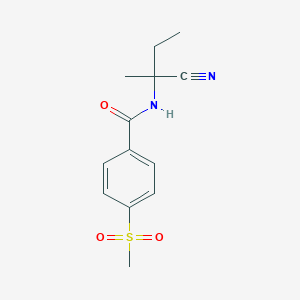

![molecular formula C18H17N7OS B2367166 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1797575-87-1](/img/structure/B2367166.png)

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a chemical substance that has been studied for its potential applications . It is a derivative of pyrazinamide, a first-line drug used in shortening TB therapy .

Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The solvent was distilled off under reduced pressure at a temperature below 40°C, the residue was cooled to room temperature, dichloromethane was added, the mixture was stirred for 15–20 min and cooled to 0–5°C, 1.3 mol of AlCl 3 and 1 mol of 1,3-difluorobenzene were added, and the mixture was kept at that temperature for about 4–5 h .Molecular Structure Analysis

The molecular structure of this compound is complex and involves a number of different chemical groups. The structure was solved by the dual-space algorithm and refined by full-matrix least squares against F 2 using the NoSpherA2 algorithm implemented within the Olex2 package .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve a number of different steps. These include the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization .Scientific Research Applications

- Binding Affinities : N-substituted benzotriazoles, including this compound, exhibit excellent binding affinities to a range of proteins. Researchers have explored their potential as ligands for drug targets .

- Antibacterial and Antifungal Activity : The compound has been screened for invitro antibacterial and antifungal activity. It shows significant antibacterial activity and moderate antifungal activity. Docking studies with relevant protein structures provide insights into its mechanism of action .

- Synthetic Organic Chemistry : Benzotriazoles are widely used in synthetic organic chemistry. Their unique structure allows for diverse synthetic transformations and functional group manipulations .

- Corrosion Inhibitors : Some benzotriazoles serve as effective corrosion inhibitors, protecting metals from degradation in various environments .

- Fluorescent Compounds : Benzotriazoles can be modified to create fluorescent compounds, which find applications in materials science and imaging .

- Protein Interactions : Due to its structural features, this compound can be used to study protein-ligand interactions. Researchers investigate its binding to specific proteins, aiding drug design and understanding biological processes .

- Photo Stabilizers : Benzotriazoles are employed as photo stabilizers in polymers and plastics, enhancing their resistance to UV degradation .

Drug Discovery and Medicinal Chemistry

Materials Science

Biological Studies

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been identified as potent inhibitors of acetylcholinesterase (ache) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.

Mode of Action

Based on the structure and the known actions of similar compounds, it can be hypothesized that it may interact with its target by forming a covalent bond, thereby inhibiting the function of the target enzyme .

Biochemical Pathways

If we consider its potential role as an ache inhibitor, it could affect the cholinergic pathway, leading to an increase in the concentration of acetylcholine in the synaptic cleft .

Result of Action

If it acts as an ache inhibitor, it could lead to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission .

properties

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N7OS/c19-10-16-17(21-6-5-20-16)25-7-3-12(4-8-25)11-22-18(26)13-1-2-14-15(9-13)24-27-23-14/h1-2,5-6,9,12H,3-4,7-8,11H2,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYQPLCGICTAIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C4=NC=CN=C4C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N7OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

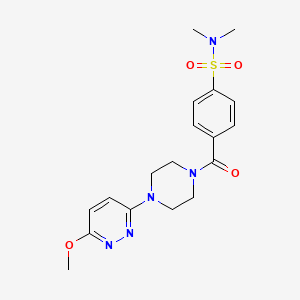

![2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2367084.png)

![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2367085.png)

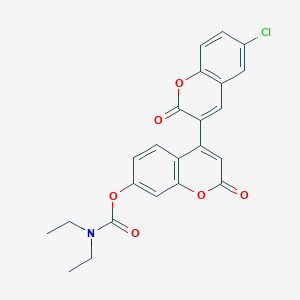

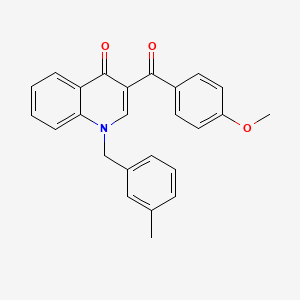

![1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2367089.png)

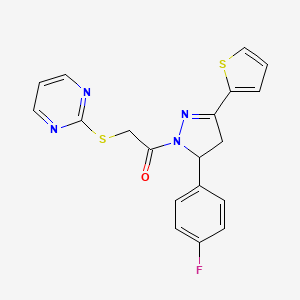

![3-(Phenylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2367092.png)

![3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2367094.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one](/img/structure/B2367097.png)

![N-(4-butylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2367098.png)

![5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one](/img/structure/B2367106.png)